molecular formula C24H21N3O2 B14194442 Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- CAS No. 920513-51-5

Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-

Cat. No.: B14194442
CAS No.: 920513-51-5
M. Wt: 383.4 g/mol
InChI Key: WNFRSYHKBMDMLO-UHFFFAOYSA-N
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Description

The compound Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- is a structurally complex acetamide derivative featuring an isoquinolinyl moiety at the N-6 position and a substituted phenylamino group with a phenylmethoxy substituent at the 3-position.

Properties

CAS No.

920513-51-5

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-isoquinolin-6-yl-2-(3-phenylmethoxyanilino)acetamide

InChI

InChI=1S/C24H21N3O2/c28-24(27-22-10-9-20-15-25-12-11-19(20)13-22)16-26-21-7-4-8-23(14-21)29-17-18-5-2-1-3-6-18/h1-15,26H,16-17H2,(H,27,28)

InChI Key

WNFRSYHKBMDMLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with phenylmethoxyphenyl amines under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced purification methods, such as chromatography and crystallization, are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous acetamide derivatives from the evidence, focusing on structural motifs, molecular properties, and synthesis strategies.

Heterocyclic Core Modifications

(a) Quinazolinyl Derivatives

The compound 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methylpyridin-3-yl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide () shares a quinazolinyl core but differs in substituents. Its molecular formula (C₃₀H₃₁N₅O₃) and mass (509.6 g/mol) reflect a larger structure due to the propenyl chain and methylpyridinyl group. The quinazoline scaffold is associated with kinase inhibition, while the target compound’s isoquinoline core may confer distinct binding interactions due to differences in aromaticity and electron distribution .

(b) Benzothiazole Derivatives

N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () replaces the isoquinoline with a benzothiazole ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, contrasting with the phenylmethoxy group in the target compound, which may improve solubility. Benzothiazole derivatives are often explored for anticancer activity, suggesting divergent therapeutic applications compared to isoquinoline-based analogs .

Substituent Effects on Bioactivity

(a) Methoxy and Phenylmethoxy Groups

The phenylmethoxy group in the target compound parallels the 3-methoxyphenyl substituent in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (). Methoxy groups are known to influence pharmacokinetics by modulating solubility and membrane permeability. However, the bulkier phenylmethoxy group in the target compound may sterically hinder target binding compared to smaller methoxy substituents .

(b) Fluorinated and Polyaromatic Substituents

Compounds such as 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide () incorporate fluorinated phenyl groups, which enhance metabolic resistance and binding affinity via hydrophobic interactions. In contrast, the target compound lacks fluorine atoms but includes an isoquinolinyl group, which may offer π-π stacking advantages in receptor binding .

(a) Chiral Separation and Isomerism

highlights the synthesis and chiral separation of isomers (e.g., 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide isomers 1 and 2). The target compound’s phenylmethoxy and isoquinolinyl groups may introduce stereochemical complexity, necessitating advanced separation techniques such as chiral chromatography for enantiopure production .

(b) Peptidomimetic Analogues

Compounds like N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () feature peptide-like backbones, emphasizing conformational rigidity. The target compound’s linear acetamide structure may prioritize planar aromatic interactions over helical or folded conformations .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Mass (g/mol) Reference
Target Compound Isoquinoline Phenylmethoxy, phenylamino Not Provided Not Provided -
Quinazolinyl Derivative () Quinazoline Methylpyridinyl, propenyl C₃₀H₃₁N₅O₃ 509.6
Benzothiazole Derivative () Benzothiazole Trifluoromethyl, 3-methoxyphenyl C₁₇H₁₄F₃N₂O₂S 370.36
Difluorophenyl Pyrazine () Pyrazine 3,5-Difluorophenyl, hydroxyacetyl C₂₁H₁₈F₂N₆O₃ 428.3 (M+H)

Biological Activity

Acetamide derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]- is particularly noteworthy for its potential therapeutic applications. This article will delve into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H17N3O2C_{18}H_{17}N_{3}O_{2} and features an isoquinoline moiety linked to a phenoxy group. Its structural characteristics suggest potential interactions with various biological targets.

Biological Activities

  • Anticancer Activity :
    • Recent studies indicate that acetamide derivatives, including those similar to N-6-isoquinolinyl compounds, exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), showing promising results in inhibiting cell proliferation.
    • A study revealed that some acetamides demonstrated IC50 values around 13 μM against tumor cells, indicating their potential as anticancer agents .
  • Antimicrobial Properties :
    • Acetamide derivatives are known for their antimicrobial activities. Research has shown that certain compounds exhibit moderate activity against gram-positive bacteria, attributed to specific structural features such as methoxy substitutions .
    • The presence of a piperidine moiety in some derivatives has been linked to enhanced antimicrobial efficacy .
  • Anti-inflammatory and Analgesic Effects :
    • Compounds with acetamide linkages have been reported to possess anti-inflammatory and analgesic properties. For example, derivatives similar to paracetamol have been studied for their sedative effects, suggesting a broader therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the SAR of acetamides is crucial for optimizing their biological activity. Key findings include:

  • Substitution Patterns :
    • Meta-substitutions with electron-withdrawing groups tend to enhance antimicrobial potency, while para-substitutions show moderate effects .
    • The presence of bulky lipophilic groups significantly influences the activity profiles of these compounds.

Data Table: Biological Activity Overview

Activity TypeModel/Cell LineIC50 Value (μM)Reference
AnticancerMCF-7~13
AntimicrobialGram-positive bacteriaModerate
Anti-inflammatoryVariousNot specified

Case Studies

  • Cytotoxicity Study :
    • A recent investigation assessed the cytotoxic effects of N-6-isoquinolinyl acetamides on multiple cancer cell lines using the MTT assay. Results indicated that certain derivatives had a significant impact on cell viability, leading to further exploration of their mechanisms of action against cancer cells .
  • Antimicrobial Screening :
    • In another study, a series of acetamide derivatives were screened against various bacterial strains. Compounds with specific methoxy substitutions showed enhanced activity against resistant strains, highlighting their potential in developing new antimicrobial agents .

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